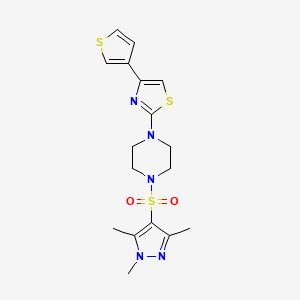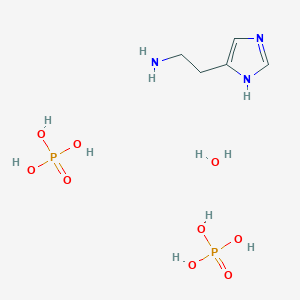
(2Z)-3-benzylsulfanyl-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound typically includes its IUPAC name, molecular formula, structure, and other names or synonyms it might be known by .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis
The molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and others are often used .Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc .科学研究应用
Biomedicine and Therapeutics
(a) Gene Regulation and Targeted Therapy: Nucleic acids, including deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), play a pivotal role in gene regulation. The compound’s unique properties, such as molecular recognition ability and ease of synthesis, make it a versatile tool for designing therapeutic agents. Researchers explore its potential for targeted therapy, where it can selectively modulate gene expression or inhibit specific pathways involved in diseases .
(b) Drug Delivery Systems: Due to its compatibility with chemical modifications, this compound can be incorporated into drug delivery systems. By enhancing binding affinity and resistance to degradation, it improves the effectiveness of targeted drug delivery. Researchers investigate its use in delivering therapeutic payloads to specific cells or tissues .
Biosensing and Diagnostics
(a) Biosensors: The compound’s programmability and molecular recognition ability make it suitable for biosensor development. Researchers design biosensors based on nucleic acids to detect specific molecules (e.g., proteins, nucleic acids, or small molecules) with high sensitivity and specificity. These biosensors find applications in medical diagnostics, environmental monitoring, and food safety .
Biological Studies and Biomarker Discovery
(a) Oligonucleotides (ODNs): Short sequences of nucleic acids, known as ODNs, are indispensable tools for biological studies. Researchers use them to unravel complex mechanisms, study gene expression, and identify biomarkers. ODNs can be modified for stability and specificity, enabling precise investigations .
Materials Science and Nanotechnology
(a) Self-Assembling Nanostructures: Nucleic acids, including modified versions of this compound, serve as self-assembling building blocks. Researchers create nanostructures with high order, enhancing biological stability and cellular uptake efficiency. These nanostructures find applications in drug delivery, tissue engineering, and nanoscale construction materials .
Chemical Biology and Synthetic Biology
(a) Enabling Chemistry: Organic chemistry plays a crucial role in advancing nucleic acid research. It enables custom synthesis of DNA/RNA sequences, rapid sequencing methods, and the development of modified nucleic acid analogues. Researchers explore chemical modifications to enhance properties like nuclease resistance and cell penetration .
Anticancer Effects and Disease Diagnosis
(a) Anticancer Potential: While specific studies on this compound are limited, related compounds (e.g., sinapic acid) have shown anticancer effects. Investigating its potential in cancer therapy is an exciting avenue for future research .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(Z)-3-benzylsulfanylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILARZPCBNUNMH-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CS/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

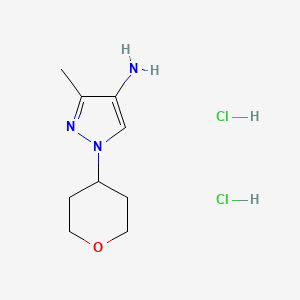
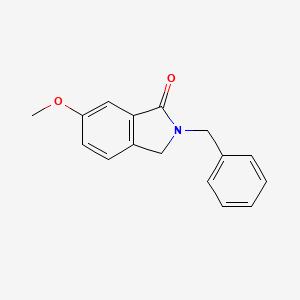
![3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2847949.png)
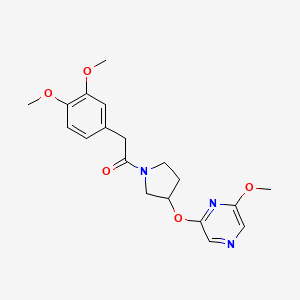

![2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2847956.png)
![methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2847957.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2847958.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2847961.png)
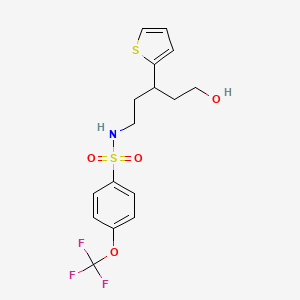
![Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B2847965.png)
